CDK1 Selectivity Profile
Avotaciclib demonstrates a unique kinase inhibition profile with IC50 values of 16 nM for CDK1, 6 nM for CDK2, and 20 nM for CDK9 . In contrast, the selective CDK1 inhibitor RO-3306 shows a Ki of 20 nM for CDK1 but a significantly higher Ki of 340 nM for CDK2, indicating lower off-target activity on CDK2 . The pan-CDK inhibitor dinaciclib exhibits more potent but less selective inhibition, with IC50 values of 3 nM for CDK1, 1 nM for CDK2, and 4 nM for CDK9 . This differential selectivity profile may translate to distinct therapeutic windows and toxicity profiles.
RO-3306: CDK1 Ki 20 nM, CDK2 Ki 340 nM
Dinaciclib: CDK1 IC50 3 nM, CDK2 IC50 1 nM, CDK9 IC50 4 nM
| Evidence Dimension | CDK1, CDK2, CDK9 inhibition potency |
|---|---|
| Target Compound Data | CDK1: IC50 = 16 nM; CDK2: IC50 = 6 nM; CDK9: IC50 = 20 nM |
| Comparator Or Baseline | RO-3306: CDK1 Ki = 20 nM, CDK2 Ki = 340 nM; Dinaciclib: CDK1 IC50 = 3 nM, CDK2 IC50 = 1 nM, CDK9 IC50 = 4 nM |
| Quantified Difference | Avotaciclib is ~21-fold more potent on CDK2 than RO-3306; Avotaciclib is ~5-fold less potent on CDK1 than Dinaciclib but shows a distinct selectivity ratio |
| Conditions | Biochemical kinase assays; IC50 values from TargetMol for Avotaciclib; Ki/IC50 values from MedChemExpress for RO-3306 and Dinaciclib |
Why This Matters
Researchers selecting a CDK1 inhibitor must consider the balance between on-target (CDK1) potency and off-target (CDK2, CDK9) activity, as this balance influences both efficacy and tolerability in vivo.
